molecular formula C17H17N5O5 B034587 3'-Azido-5'-O-benzoyl-3'-deoxythymidine CAS No. 106060-78-0

3'-Azido-5'-O-benzoyl-3'-deoxythymidine

Cat. No.: B034587
CAS No.: 106060-78-0
M. Wt: 371.3 g/mol
InChI Key: VCEFTZVMYBTJNH-UHFFFAOYSA-N
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Description

3’-Azido-5’-O-benzoyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of an azido group at the 3’ position and a benzoyl group at the 5’ position of the deoxyribose sugar. The molecular formula of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine is C17H17N5O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the azido group at the 3’ position. The benzoyl group is then introduced at the 5’ position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-5’-O-benzoyl-3’-deoxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Azido-5’-O-benzoyl-3’-deoxythymidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester linkages, thereby terminating DNA chain elongation. This mechanism is particularly effective against viral reverse transcriptase, making it a potent inhibitor of viral replication .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine: Lacks the benzoyl group at the 5’ position.

    5’-O-Benzoyl-3’-deoxythymidine: Lacks the azido group at the 3’ position.

    3’-Amino-5’-O-benzoyl-3’-deoxythymidine: The azido group is reduced to an amino group.

Uniqueness

3’-Azido-5’-O-benzoyl-3’-deoxythymidine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical properties and biological activities. The combination of these groups enhances its potential as a therapeutic agent and a research tool .

Properties

IUPAC Name

[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-10-8-22(17(25)19-15(10)23)14-7-12(20-21-18)13(27-14)9-26-16(24)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3,(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEFTZVMYBTJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561084
Record name 1-(3-Azido-5-O-benzoyl-2,3-dideoxypentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106060-78-0
Record name 1-(3-Azido-5-O-benzoyl-2,3-dideoxypentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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